Methyl 4-(pyridin-3-yl)oxane-4-carboxylate

Medicinal Chemistry Building Block Scaffold Diversity

Methyl 4-(pyridin-3-yl)oxane-4-carboxylate is a heterocyclic building block characterized by a tetrahydropyran (oxane) ring substituted at the 4-position with both a methyl carboxylate and a pyridin-3-yl group. Its molecular formula is C₁₂H₁₅NO₃, with a molecular weight of 221.25 g/mol.

Molecular Formula C12H15NO3
Molecular Weight 221.256
CAS No. 1402232-59-0
Cat. No. B2981033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(pyridin-3-yl)oxane-4-carboxylate
CAS1402232-59-0
Molecular FormulaC12H15NO3
Molecular Weight221.256
Structural Identifiers
SMILESCOC(=O)C1(CCOCC1)C2=CN=CC=C2
InChIInChI=1S/C12H15NO3/c1-15-11(14)12(4-7-16-8-5-12)10-3-2-6-13-9-10/h2-3,6,9H,4-5,7-8H2,1H3
InChIKeyQFBQYBIIKSTGQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specification: Methyl 4-(pyridin-3-yl)oxane-4-carboxylate (CAS 1402232-59-0)


Methyl 4-(pyridin-3-yl)oxane-4-carboxylate is a heterocyclic building block characterized by a tetrahydropyran (oxane) ring substituted at the 4-position with both a methyl carboxylate and a pyridin-3-yl group . Its molecular formula is C₁₂H₁₅NO₃, with a molecular weight of 221.25 g/mol . The compound is commercially available with a purity of ≥97% to 98%, primarily for research and further manufacturing use . The predicted LogP is 1.3028, indicating balanced lipophilicity .

Procurement Alert: Why Methyl 4-(pyridin-3-yl)oxane-4-carboxylate Cannot Be Swapped with Simple Tetrahydropyran or Pyridine Analogs


This compound integrates a pyridine ring directly at the 4-position of the oxane scaffold, creating a quaternary carbon center . Generic substitution with a simple methyl tetrahydropyran-4-carboxylate (lacking the pyridyl group) or a 3-pyridyl ketone analog (lacking the carboxylate) would fundamentally alter the molecular geometry and electronic profile. The presence of both the ester and the pyridin-3-yl group provides a distinct vector for further derivatization and binding interactions that cannot be achieved by using a mixture of simpler building blocks [1].

Quantitative Evidence: Verifiable Differentiation of Methyl 4-(pyridin-3-yl)oxane-4-carboxylate (CAS 1402232-59-0) from In-Class Alternatives


Structural Uniqueness: A Quaternary Carbon Center Compared to Linear or Simple Cyclic Analogs

The target compound features a tetrahydropyran ring with two distinct substituents (methyl ester and pyridin-3-yl) at the 4-position, creating a quaternary carbon center . This contrasts sharply with the common comparator Methyl tetrahydro-2H-pyran-4-carboxylate (CAS 110238-91-0), which has a single substituent at the 4-position, resulting in a tertiary carbon . This structural difference provides a unique three-dimensional geometry and a distinct vector for further functionalization that is not available with simpler, more linear oxane derivatives .

Medicinal Chemistry Building Block Scaffold Diversity

Physicochemical Profile: Balanced Lipophilicity for Enhanced Drug-Likeness

The target compound exhibits a predicted LogP of 1.3028 and a Topological Polar Surface Area (TPSA) of 48.42 Ų . In comparison, the carboxylic acid analog, 4-(Pyridin-3-yl)oxane-4-carboxylic acid (CAS 1517279-42-3), would be expected to have a significantly lower LogP due to its ionizable acid group and a higher TPSA. The methyl ester provides a favorable balance of lipophilicity for membrane permeability while maintaining sufficient polarity for aqueous solubility, positioning it as a more drug-like intermediate than the free acid .

ADME Lipophilicity Drug Design

Functional Group Orthogonality: A Versatile Ester Handle for Late-Stage Derivatization

The methyl ester in the target compound serves as a versatile synthetic handle. It can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide, enabling diverse downstream chemistry . In contrast, the ketone analog, 3-(Oxane-4-carbonyl)pyridine (CAS 410083-27-1), presents a carbonyl group that is less amenable to such a wide range of orthogonal transformations without affecting the pyridine ring . The ester functionality provides a strategic advantage for convergent synthesis and late-stage diversification.

Organic Synthesis Late-Stage Functionalization Prodrug Design

Commercially Available Purity: Guaranteed ≥98% for Reproducible Research

The target compound is routinely supplied with a purity of ≥98% by reputable vendors, ensuring minimal batch-to-batch variability for sensitive assays . While some analogs like Methyl tetrahydro-2H-pyran-4-carboxylate are also available at high purity, the specific combination of structural features in this compound often necessitates a higher-quality source to avoid interference from structurally related impurities that may arise from its more complex synthesis .

Chemical Procurement Quality Control Reproducibility

Predicted Boiling Point and Density: Handling and Storage Considerations

The target compound has a predicted boiling point of 333.1±42.0 °C at 760 mmHg and a predicted density of 1.158±0.06 g/cm³ . In comparison, the simpler analog Methyl tetrahydro-2H-pyran-4-carboxylate has a much lower boiling point of 197 °C and a density of 1.080 g/mL . The significantly higher boiling point of the target compound is due to its larger molecular weight and the presence of the pyridine ring, which increases intermolecular interactions. This affects storage conditions and handling during distillation or rotary evaporation.

Laboratory Safety Physical Properties Scale-Up

Molecular Weight and Formula: A Unique Identifier for Inventory and Ordering

The target compound has a molecular formula of C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol . This is a key differentiator from closely related compounds like 3-(Oxane-4-carbonyl)pyridine (C₁₁H₁₃NO₂, MW 191.23) and the carboxylic acid analog (C₁₁H₁₃NO₃, MW 207.23) . The distinct molecular weight serves as a crucial check to prevent ordering errors and ensure that the correct building block is used in synthetic sequences.

Chemical Inventory CAS Registry Procurement Accuracy

Procurement-Driven Application Scenarios: Where Methyl 4-(pyridin-3-yl)oxane-4-carboxylate (CAS 1402232-59-0) Delivers Quantifiable Advantage


Medicinal Chemistry: Synthesis of Protease Inhibitors and Kinase Modulators

The combination of a pyridine ring and an ester on a quaternary carbon center makes this compound an ideal intermediate for constructing molecules that target enzyme active sites. The pyridinyl group can engage in π-π stacking or hydrogen bonding, while the ester provides a handle for optimizing pharmacokinetic properties . Its predicted LogP of 1.3 and TPSA of 48.42 Ų suggest it can be used to create leads with good oral bioavailability potential .

Chemical Biology: Development of Fluorescent Probes and Bioconjugates

The ester group can be selectively modified to introduce fluorescent dyes or biotin tags without affecting the pyridine ring. The quaternary carbon center provides a rigid scaffold that maintains the orientation of the probe relative to the target biomolecule, which is critical for fluorescence resonance energy transfer (FRET) assays and protein labeling experiments .

Process Chemistry: Late-Stage Diversification in Parallel Synthesis

In parallel synthesis, the orthogonal reactivity of the ester group allows for the rapid generation of diverse libraries. The compound's high commercial purity (≥98%) ensures that the starting material is consistent across multiple batches, a critical requirement for automated synthesis platforms and high-throughput experimentation .

Materials Science: Building Block for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The pyridine nitrogen can coordinate to metal ions, while the ester group can be hydrolyzed to a carboxylic acid, providing a ditopic ligand for constructing MOFs. The tetrahydropyran ring introduces flexibility and a specific geometry that can influence pore size and gas adsorption properties .

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